5,6-Dihydro-5-azacytidine (DHAC) is a chemically stable and soluble analog of 5-azacytidine, a known antitumor agent. [, ] DHAC exhibits cytostatic activity against various cancer cell lines, including mouse leukemic L1210 cells and human lymphoid cell lines. [, ] It serves as a valuable tool in epigenetic research due to its ability to inhibit DNA methylation, thereby altering gene expression. [, , ]
DHAC can be reacted with N,N-dimethylformamide diethylacetal to form a dimethylaminomethylene derivative. This derivative exhibits enhanced UV detectability (λmax = 264 nm, log ∊ = 4.3) and improved retention on reverse-phase columns, facilitating its analysis in biological fluids. [] Additionally, silylation oxidation of 2,2′-anhydro-5,6-dihydro-1-β-D-arabinofuranosyl-5-azacytosine hydrochloride (derived from DHAC) with BSTFA or BSA in acetonitrile yields N-substituted derivatives of 1-β-D-arabinofuranosyl-5-azacytosine. []
DHAC functions as a DNA methylation inhibitor, primarily targeting DNA methyltransferases. [, , ] This inhibition leads to the reactivation of silenced genes by preventing the methylation of cytosine residues in DNA. [, , ] DHAC's ability to induce DNA hypomethylation has been demonstrated in various cell lines, including human leukemia cell lines and breast cancer cell lines. [, , ] The incorporation of DHAC into DNA results in the production of single-strand breaks, which differ from the alkali-labile lesions induced by 5-aza-2'-deoxycytidine. [] These single-strand breaks may represent an accumulation of DNA replication fragments or intermediates in an excision repair process. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2